molecular formula C11H18N2O2 B7554192 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide

2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide

Cat. No.: B7554192
M. Wt: 210.27 g/mol
InChI Key: AXBJHEALNIRYRA-UHFFFAOYSA-N
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Description

2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide is an organic compound with a complex structure that includes a cyclohexylidene group, an acetyl group, and an acetamide group

Properties

IUPAC Name

2-[(2-cyclohexylideneacetyl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(8-10(12)14)11(15)7-9-5-3-2-4-6-9/h7H,2-6,8H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBJHEALNIRYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)C(=O)C=C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide typically involves multiple steps. One common method starts with the preparation of 2-cyclohexylidene acetaldehyde, which is then reacted with methylamine to form the intermediate product. This intermediate is further reacted with acetic anhydride to yield the final compound. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylideneacetaldehyde: A precursor in the synthesis of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide.

    N-Methylacetamide: Shares the acetamide group but lacks the cyclohexylidene and acetyl groups.

    Cyclohexanone: Contains the cyclohexylidene group but differs in its functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

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